molecular formula C10H9NOS B15300862 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one

3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B15300862
M. Wt: 191.25 g/mol
InChI Key: WTINJWHSEGSXDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method yields substituted thiazole derivatives in good quantities. The reaction conditions are mild, making it a convenient method for laboratory synthesis.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets this compound apart is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in research and industry .

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3-thiazol-2-one

InChI

InChI=1S/C10H9NOS/c1-11-7-9(13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WTINJWHSEGSXDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(SC1=O)C2=CC=CC=C2

Origin of Product

United States

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